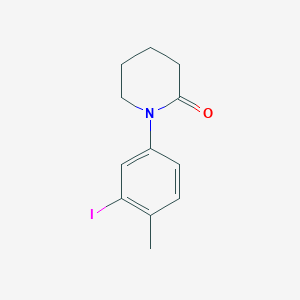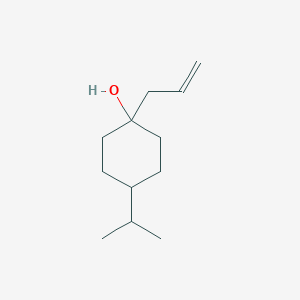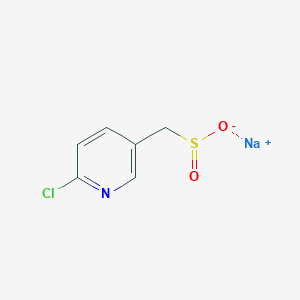
(1-Isopropyl-1h-pyrazol-3-yl)methanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Isopropyl-1h-pyrazol-3-yl)methanesulfonyl chloride is an organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isopropyl-1h-pyrazol-3-yl)methanesulfonyl chloride typically involves the reaction of (1-Isopropyl-1h-pyrazol-3-yl)methanesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
(1-Isopropyl-1h-pyrazol-3-yl)methanesulfonic acid+Thionyl chloride→(1-Isopropyl-1h-pyrazol-3-yl)methanesulfonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems helps in maintaining the anhydrous conditions required for the reaction.
化学反应分析
Types of Reactions
(1-Isopropyl-1h-pyrazol-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
Sulfonic Acid Derivatives: Result from oxidation reactions.
Sulfonyl Hydride: Produced via reduction reactions.
科学研究应用
(1-Isopropyl-1h-pyrazol-3-yl)methanesulfonyl chloride has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Acts as a reagent for introducing the sulfonyl chloride functional group into organic molecules.
Biological Studies: Employed in the modification of biomolecules to study their functions and interactions.
Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of (1-Isopropyl-1h-pyrazol-3-yl)methanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of covalent bonds with the nucleophile, resulting in the substitution of the chloride atom. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
相似化合物的比较
Similar Compounds
- (1-Methyl-1h-pyrazol-3-yl)methanesulfonyl chloride
- (1-Ethyl-1h-pyrazol-3-yl)methanesulfonyl chloride
- (1-Propyl-1h-pyrazol-3-yl)methanesulfonyl chloride
Uniqueness
(1-Isopropyl-1h-pyrazol-3-yl)methanesulfonyl chloride is unique due to the presence of the isopropyl group, which can influence its reactivity and steric properties. This can lead to differences in reaction rates and selectivity compared to similar compounds with different alkyl groups.
属性
分子式 |
C7H11ClN2O2S |
|---|---|
分子量 |
222.69 g/mol |
IUPAC 名称 |
(1-propan-2-ylpyrazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H11ClN2O2S/c1-6(2)10-4-3-7(9-10)5-13(8,11)12/h3-4,6H,5H2,1-2H3 |
InChI 键 |
ZXRNRPJEXUFZDR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=CC(=N1)CS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-Fluorophenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13226613.png)





![tert-Butyl 4-[3-(ethylcarbamoyl)oxolan-3-yl]piperazine-1-carboxylate](/img/structure/B13226642.png)


![1'-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindole-3,3'-azetidine]-7-carboxylic acid](/img/structure/B13226649.png)
![3-[(Pentylamino)methyl]phenol](/img/structure/B13226650.png)
![1-{[1-(Bromomethyl)cyclopropyl]methyl}-1-methylcyclopentane](/img/structure/B13226658.png)
![Benzyl 3-(hydroxymethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13226689.png)
